molecular formula C19H21ClN4O2S B2458923 2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole CAS No. 1235354-64-9

2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B2458923
CAS No.: 1235354-64-9
M. Wt: 404.91
InChI Key: NNESXZMNFMOXEY-UHFFFAOYSA-N
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Description

The compound “2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole” is a type of organic compound . It is structurally similar to arylpiperazine based alpha1-adrenergic receptors antagonists .


Synthesis Analysis

The synthesis of piperazine derivatives, which are structurally similar to the compound , has been reported in the literature . The synthesis involves cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The compound is a type of organic heteromonocyclic compound . It contains a thiophene ring fused to a pyridine ring . Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Chemical Reactions Analysis

The compound, being a piperazine derivative, can undergo various chemical reactions. For instance, it can participate in the aza-Michael addition between diamine and the in situ generated sulfonium salt .

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown . The compound might interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function.

Biochemical Pathways

The compound could potentially affect various biochemical pathways, depending on its targets . More research is needed in this area.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O2S/c1-14-7-8-15(20)13-18(14)27(25,26)24-11-9-23(10-12-24)19-21-16-5-3-4-6-17(16)22(19)2/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNESXZMNFMOXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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